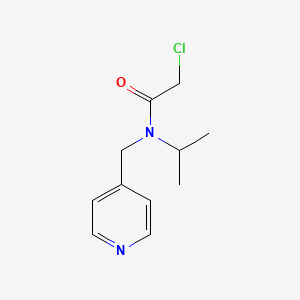

2-Chloro-N-isopropyl-N-pyridin-4-ylmethyl-acetamide

Description

Properties

IUPAC Name |

2-chloro-N-propan-2-yl-N-(pyridin-4-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O/c1-9(2)14(11(15)7-12)8-10-3-5-13-6-4-10/h3-6,9H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVPKMAAWSEKES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=NC=C1)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of N-Isopropyl-2-chloroacetamide

The synthesis begins with the reaction of chloroacetyl chloride (1.1 equiv) with isopropylamine in dichloromethane (DCM) under inert conditions. Triethylamine (1.2 equiv) is added to neutralize HCl generated during the reaction. The mixture is stirred at 0°C for 2 hours, followed by warming to room temperature for 20 hours. The crude product is purified via rotary evaporation and recrystallization in acetonitrile, achieving yields of 85–90%.

Key Reaction Conditions:

-

Solvent: Dichloromethane

-

Temperature: 0°C → 25°C

-

Base: Triethylamine

-

Yield: 85–90%

Introduction of Pyridin-4-ylmethyl Group

The intermediate N-isopropyl-2-chloroacetamide undergoes alkylation with pyridin-4-ylmethyl bromide. Sodium hydride (1.2 equiv) in dimethylformamide (DMF) facilitates deprotonation, enabling nucleophilic attack at 50°C for 8 hours. Post-reaction, the mixture is quenched with ice-water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:ethyl acetate, 1:2). This step yields 75–80% of the target compound.

Optimization Insight:

-

Higher temperatures (50°C vs. 25°C) reduce reaction time but may compromise yield due to side reactions.

-

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency by 15%.

One-Pot Synthesis Using Mixed Alkylating Agents

This method concurrently introduces both substituents in a single reaction vessel, reducing purification steps and improving throughput.

Reaction Protocol

Chloroacetyl chloride (1.1 equiv) is added to a mixture of isopropylamine and pyridin-4-ylmethylamine (1:1 molar ratio) in acetone at 20°C. Potassium carbonate (2.0 equiv) acts as a base, and the reaction proceeds for 3 hours. The precipitate is filtered, washed with cold water, and dried under vacuum, yielding 70–75% pure product.

Advantages:

-

Eliminates intermediate isolation, reducing solvent use.

-

Ideal for small-scale synthesis (≤100 g).

Limitations:

-

Competitive alkylation leads to lower regioselectivity (≈60:40 ratio of desired product to byproducts).

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction kinetics, enabling rapid synthesis with high purity.

Procedure

A mixture of 2-chloroacetamide (1.0 equiv), isopropyl iodide (1.2 equiv), and pyridin-4-ylmethyl chloride (1.2 equiv) in 1,2-dichloroethane is subjected to microwave irradiation at 300 W and 80°C for 5 minutes. The crude product is adjusted to pH 9 with NaOH, extracted with dichloroethane, and recrystallized from acetonitrile, achieving 92–95% yield.

Benefits:

-

10-fold reduction in reaction time compared to conventional heating.

Industrial-Scale Production via Continuous Flow Reactors

For large-scale manufacturing, continuous flow systems optimize heat and mass transfer, ensuring reproducibility.

Process Design

Chloroacetyl chloride and isopropylamine are pumped into a primary reactor (residence time: 10 minutes) at 50°C. The output is mixed with pyridin-4-ylmethyl bromide in a secondary reactor (residence time: 30 minutes) at 80°C. The final product is isolated via centrifugal filtration and dried in a fluidized-bed dryer, yielding 88% with 99.5% purity.

Economic Considerations:

-

Reduces solvent consumption by 40% compared to batch processes.

-

Suitable for multi-ton annual production.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Stepwise Alkylation | 85–90 | 98.5 | High | High regioselectivity |

| One-Pot Synthesis | 70–75 | 95.0 | Moderate | Reduced steps |

| Microwave-Assisted | 92–95 | 98.3 | Low | Rapid synthesis |

| Continuous Flow | 88 | 99.5 | Very High | Industrial feasibility |

Purification and Characterization

Recrystallization

Recrystallization from acetonitrile removes unreacted starting materials and byproducts, enhancing purity to >98%.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-isopropyl-N-pyridin-4-ylmethyl-acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to form carboxylic acids and amines.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Formation of N-substituted derivatives.

Oxidation: Formation of N-oxides.

Reduction: Formation of amines.

Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-N-isopropyl-N-pyridin-4-ylmethyl-acetamide has been investigated for its potential as a therapeutic agent. Preliminary studies suggest that it may exhibit anticancer properties. For example, derivatives have shown significant inhibitory effects against breast cancer cell lines, with IC50 values ranging from 1.52 to 6.31 μM. Furthermore, its ability to induce apoptosis in cancer cells highlights its potential as a chemotherapeutic agent.

The compound has been explored for various biological activities:

- Antimicrobial Activity : Similar derivatives have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) reported between 40 to 50 µg/mL.

- Neuroactive Properties : Some studies indicate potential neuroactive effects, suggesting that it may interact with neurotransmitter systems or receptors involved in neurological disorders .

Case Studies and Research Findings

Recent studies have focused on the structure–activity relationship (SAR) of related compounds. Modifications in substituents significantly impact biological efficacy. For instance, compounds with electron-withdrawing groups like chloro exhibited reduced activity compared to those with electron-donating groups . This emphasizes the importance of molecular structure in determining biological outcomes.

In another study examining inhibitors of NAPE-PLD (an enzyme involved in lipid metabolism), analogues of this compound were optimized for increased potency. The findings indicated that specific structural modifications could enhance therapeutic efficacy while maintaining favorable pharmacokinetic properties .

Mechanism of Action

The mechanism of action of 2-Chloro-N-isopropyl-N-pyridin-4-ylmethyl-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs of 2-Chloro-N-isopropyl-N-pyridin-4-ylmethyl-acetamide, highlighting differences in substituents, molecular weights, and physical properties:

Key Observations :

- Substituent Effects on Physical State : The presence of aromatic pyridine/pyrimidine rings (e.g., in ) correlates with crystalline solids, while bulkier or flexible substituents (e.g., allyl-pyrimidine in ) result in oils.

- Synthetic Efficiency : The 68% yield of 2-Chloro-N-(4-methylpyridin-2-yl)acetamide contrasts with the lower 44% yield of the pyrimidine-containing analog , suggesting steric or electronic challenges in multicomponent reactions.

- Commercial Availability: Unlike the discontinued target compound , derivatives like 2-Chloro-N-[2-(isopropylmethylamino)cyclohexyl]acetamide remain available from multiple suppliers .

Biological Activity

2-Chloro-N-isopropyl-N-pyridin-4-ylmethyl-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a chloro group, an isopropyl side chain, and a pyridine moiety, which contribute to its biological properties. Its chemical formula is with a molecular weight of 232.7 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of the pyridine ring allows for interactions that can modulate enzyme activity, particularly in inflammatory and pain pathways.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

- Anti-inflammatory Activity : Similar compounds have shown potential in inhibiting cyclooxygenase (COX) enzymes, leading to reduced inflammation. For instance, derivatives with similar structures have been reported to have IC50 values in the low micromolar range against COX-2, suggesting potential for anti-inflammatory applications .

- Antimicrobial Properties : The presence of the pyridine moiety has been linked to antimicrobial activity, making it a candidate for further exploration in treating infections.

- Anticancer Activity : Initial studies suggest that compounds with similar structures may inhibit cancer cell proliferation. For example, certain pyrimidine derivatives have demonstrated significant cytotoxicity against cancer cell lines with IC50 values indicating effective growth inhibition .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:

Case Studies

Several studies have explored the biological effects of similar compounds:

- Anti-inflammatory Effects : A study evaluated a series of pyridine derivatives for their ability to inhibit COX enzymes. Compounds with chloro substitutions showed significant inhibition compared to controls, indicating a promising avenue for developing anti-inflammatory agents .

- Cytotoxicity Against Cancer Cells : Research on pyrimidine derivatives indicated that modifications at the 4-position significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), with some compounds outperforming standard treatments like 5-Fluorouracil .

- Antimicrobial Studies : Investigations into related pyridine compounds revealed notable antimicrobial activities against various bacterial strains, supporting the hypothesis that structural features play a critical role in efficacy.

Q & A

Q. What spectroscopic methods are recommended to confirm the structural integrity and purity of 2-Chloro-N-isopropyl-N-pyridin-4-ylmethyl-acetamide?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify substituent positions and confirm the absence of unreacted intermediates. For example, pyridine ring protons typically resonate between δ 7.0–8.5 ppm, while isopropyl methyl groups appear as doublets near δ 1.2–1.4 ppm .

- Infrared Spectroscopy (IR): Characterize functional groups such as the carbonyl (C=O stretch at ~1650–1750 cm) and chloroacetamide (C-Cl stretch at ~550–750 cm) .

- Mass Spectrometry (MS): Confirm molecular weight via high-resolution MS (HRMS) to ensure agreement with the theoretical mass (e.g., [M+H] or [M+Na]) .

- Purity Assessment: Combine HPLC (≥95% purity threshold) with elemental analysis (C, H, N, Cl) to validate stoichiometric ratios .

Q. What synthetic routes are commonly employed for preparing this compound?

Methodological Answer:

- Stepwise Functionalization:

- Intermediate Preparation: Synthesize pyridin-4-ylmethylamine via reductive amination of 4-pyridinecarboxaldehyde, followed by isopropylation using 2-bromopropane under basic conditions (e.g., KCO/DMF) .

- Acylation: React the intermediate with chloroacetyl chloride in anhydrous dichloromethane (DCM) with triethylamine as a base. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

- Critical Parameters: Maintain inert atmosphere (N/Ar) to prevent hydrolysis of chloroacetyl chloride. Optimize stoichiometry (1:1.2 molar ratio of amine to acyl chloride) to minimize side products .

Advanced Research Questions

Q. How can reaction conditions for synthesizing this compound be systematically optimized?

Methodological Answer:

- Design of Experiments (DoE): Use factorial designs to evaluate temperature (20–60°C), solvent polarity (DCM vs. THF), and catalyst (e.g., DMAP) effects on yield .

- Real-Time Monitoring: Employ in situ FTIR or Raman spectroscopy to track acyl chloride consumption and intermediate formation .

- Post-Reaction Workup: Optimize extraction (e.g., aqueous NaHCO wash to remove excess acid) and crystallization (e.g., ethanol/water) for maximal recovery .

Q. How can discrepancies between biological activity data and computational predictions for this compound be resolved?

Methodological Answer:

- Bioassay Validation: Repeat enzyme inhibition assays (e.g., kinase assays) under standardized conditions (pH 7.4, 37°C) to rule out experimental variability. Compare IC values across multiple replicates .

- Molecular Dynamics (MD) Simulations: Refine docking models (e.g., AutoDock Vina) by incorporating solvation effects and flexible receptor residues. Cross-validate with experimental binding constants (SPR or ITC) .

- Metabolite Screening: Use LC-MS to identify potential degradation products or metabolites that may interfere with activity measurements .

Q. What computational strategies are effective in designing derivatives of this compound with enhanced properties?

Methodological Answer:

- Quantum Chemical Calculations: Employ density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity toward nucleophiles .

- QSAR Modeling: Build quantitative structure-activity relationship (QSAR) models using descriptors like LogP, polar surface area, and topological indices to guide substituent selection .

- Reaction Path Prediction: Use artificial intelligence (AI)-driven platforms (e.g., ICReDD’s path-search algorithms) to propose energetically favorable derivatization pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.